molecular formula C22H19N3O3S B2477233 2,6-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 902869-75-4

2,6-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2477233
CAS RN: 902869-75-4
M. Wt: 405.47
InChI Key: KUPVKUAHNBTTHU-UHFFFAOYSA-N
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Description

The compound “2,6-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common functional group in pharmaceuticals and has a wide range of biological activities . The molecule also contains a thiazole ring, which is a type of heterocyclic compound that has been associated with various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group and the thiazole ring would significantly influence its structure. The thiazole ring, for instance, has three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzamide group, for example, could undergo hydrolysis to form a carboxylic acid and an amine. The thiazole ring could participate in various reactions depending on its substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the benzamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis Methodologies

  • A Convenient Synthesis of Thiazolo and Triazolo Pyrimidines & Pyrimido Triazine Derivatives

    This study describes the synthesis of thiazolo pyrimidines, an important class of compounds in medicinal chemistry, which includes compounds related to the queried chemical structure (Haiza et al., 2000).

  • Synthesis of Novel Benzodifuranyl, 1,3,5-Triazines, 1,3,5-Oxadiazepines, and Thiazolopyrimidines as Anti-Inflammatory Agents

    This research focuses on synthesizing novel compounds, including thiazolopyrimidines, for potential anti-inflammatory and analgesic uses (Abu‐Hashem et al., 2020).

  • One-pot Green Synthesis of Novel Thiazolepyridine Conjugated Benzamides as Anti-bacterial Agents

    This study presents a sustainable and economical synthesis method for thiazolepyridine derivatives, demonstrating their potential antibacterial activity (Karuna et al., 2021).

Anticancer Evaluation

  • Design, Synthesis, and Anticancer Evaluation of N-Benzamides: This paper discusses the synthesis of substituted benzamides, evaluated for anticancer activity against various cancer cell lines, demonstrating the therapeutic potential of such compounds (Ravinaik et al., 2021).

Therapeutic Applications

  • Synthesis of Some New 1,2,3,4‐Tetrahydropyrimidine‐2‐thione and Their Thiazolo Derivatives

    This research focuses on synthesizing new derivatives with potential for various therapeutic applications (Fadda et al., 2013).

  • Synthesis, Characterization, Antimicrobial Evaluation of Tetrazol-Thiophene-Carboxamides

    This study synthesizes and evaluates the antimicrobial activity of tetrazol-thiophene-carboxamides, indicating their potential in antimicrobial treatments (Talupur et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds containing a thiazole ring have been found to exhibit a wide range of biological activities, and their mechanisms of action often involve interactions with various enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it to minimize potential risks .

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. The design and synthesis of new derivatives could also be a promising area of research .

properties

IUPAC Name

2,6-dimethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-13-14(21-25-16-9-6-12-23-22(16)29-21)7-4-8-15(13)24-20(26)19-17(27-2)10-5-11-18(19)28-3/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPVKUAHNBTTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=C(C=CC=C2OC)OC)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

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